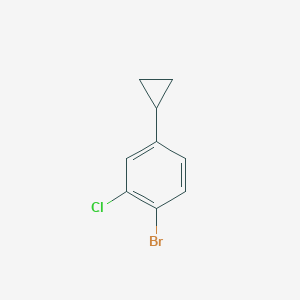

1-Bromo-2-chloro-4-cyclopropylbenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of chemical transformations. These are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly attached to an aromatic ring. google.com Their significance stems from their ability to participate in a multitude of reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides is intricately linked to the nature of the halogen and the substitution pattern on the aromatic ring. For instance, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which influences their reactivity in various reactions. Aryl halides are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are indispensable tools for the construction of complex molecular architectures, including many pharmaceutical agents and advanced materials. nih.gov The presence of electron-withdrawing or electron-donating groups on the aromatic ring can further modulate the reactivity of the aryl halide, allowing for fine-tuning of reaction conditions and selectivity. google.com

Role of Cyclopropylbenzene (B146485) Derivatives in Advanced Chemical Transformations

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, imparts unique chemical and physical properties when attached to a benzene (B151609) ring. The strained nature of the cyclopropane (B1198618) ring results in C-C bonds with enhanced p-character, making it behave in some respects like a double bond. nih.gov This unique electronic nature allows for conjugative interactions with the adjacent phenyl ring.

In the realm of medicinal chemistry, the cyclopropyl moiety is a highly valued substituent. nih.gov Its incorporation into drug candidates can lead to a number of favorable outcomes, including:

Enhanced Potency: The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to stronger binding with its biological target.

Increased Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger than those in acyclic alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and solubility, which are crucial for drug absorption and distribution.

The synthesis of cyclopropylbenzene derivatives can be achieved through various methods, including the Kulinkovich reaction, Simmons-Smith cyclopropanation of styrenes, and transition metal-catalyzed cross-coupling reactions. nih.govorgsyn.org

Overview of 1-Bromo-2-chloro-4-cyclopropylbenzene within Contemporary Chemical Research

This compound is a polysubstituted aromatic compound that combines the functionalities of an aryl bromide, an aryl chloride, and a cyclopropylbenzene. This unique combination of reactive sites makes it a potentially valuable building block in organic synthesis. The differential reactivity of the bromine and chlorine atoms allows for selective transformations. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization of the aromatic ring.

While dedicated research articles focusing solely on this compound are limited in the public domain, its importance can be inferred from its appearance in the patent literature, often as an intermediate in the synthesis of more complex molecules. google.comgoogle.comnih.govgoogle.com Its structure suggests that it can serve as a scaffold for the introduction of various functional groups, leading to the generation of diverse molecular libraries for drug discovery and materials science. The presence of the cyclopropyl group, with its aforementioned benefits in medicinal chemistry, makes this compound particularly interesting for the synthesis of novel therapeutic agents.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound, largely based on predicted data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrCl | PubChem |

| Molecular Weight | 231.52 g/mol | PubChem |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| SMILES | C1CC1c2ccc(c(c2)Cl)Br | PubChem |

| InChI | InChI=1S/C9H8BrCl/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-cyclopropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVYEOMHWKKXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353857-02-9 | |

| Record name | 1-bromo-2-chloro-4-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 1 Bromo 2 Chloro 4 Cyclopropylbenzene

Carbon-Halogen Bond Reactivity in Substituted Benzene (B151609) Systems

The reactivity order for processes involving the cleavage of the C-X bond often follows the trend C-I > C-Br > C-Cl > C-F, which correlates with the bond dissociation energies. This differential reactivity is fundamental to achieving selective transformations on polyhalogenated aromatic compounds.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a pivotal reaction in organometallic chemistry, converting an organic halide into a highly reactive organometallic reagent. colab.ws This process is kinetically controlled and exhibits a strong dependence on the halogen, with the exchange rate following the order I > Br > Cl. chemimpex.com For 1-bromo-2-chloro-4-cyclopropylbenzene, this reactivity difference allows for the selective exchange of the bromine atom, leaving the chlorine atom intact.

Lithium-halogen exchange is a rapid and widely used method to prepare aryllithium compounds from aryl bromides and iodides. The reaction is typically performed at low temperatures (-78 °C to -120 °C) using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) to prevent side reactions. nih.govorgsyn.org The exchange is extremely fast, often exceeding the rates of proton transfer or nucleophilic addition. chemimpex.com The mechanism is believed to involve the formation of an intermediate "ate-complex". chemimpex.com

For this compound, treatment with an alkyllithium reagent would selectively cleave the C-Br bond to form 2-chloro-4-cyclopropylphenyllithium. This reaction proceeds with retention of the substitution pattern. chemimpex.com Cyclopropyl (B3062369) bromides are known to be convertible to their corresponding organolithium reagents. chemimpex.com The resulting aryllithium is a potent nucleophile and a strong base, ready for subsequent reactions with various electrophiles.

Table 1: Reagents and Conditions for Lithium-Halogen Exchange

| Reagent | Typical Conditions | Substrate Scope | Resulting Intermediate |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF or Et₂O, -78 °C | Aryl & Vinyl Bromides/Iodides | R-Li |

| sec-Butyllithium (s-BuLi) | THF or Et₂O, -78 °C | Aryl & Vinyl Bromides/Iodides | R-Li |

| tert-Butyllithium (t-BuLi) | Pentane/Ether, -120 °C | Aryl & Vinyl Bromides/Iodides, some Chlorides | R-Li |

This table presents generalized data for lithium-halogen exchange reactions based on established chemical principles. chemimpex.comnih.govorgsyn.org

An alternative to lithium-halogen exchange is the magnesium-halogen exchange, which converts aryl halides into Grignard reagents (ArMgX). This method has gained prominence for its excellent functional group tolerance. uchicago.edu The reaction is commonly carried out using reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). uchicago.edu The addition of lithium chloride (LiCl) can accelerate the exchange, particularly for less reactive aryl bromides. wikipedia.orguni-bielefeld.de

Similar to the lithium variant, the magnesium-halogen exchange is selective for bromine over chlorine. Reacting this compound with i-PrMgCl would yield (2-chloro-4-cyclopropylphenyl)magnesium chloride. libretexts.org This Grignard reagent can be prepared under non-cryogenic conditions and is less basic and reactive than its lithium counterpart, which can be advantageous when working with sensitive substrates. uchicago.edubeilstein-journals.org

Table 2: Reagents and Conditions for Magnesium-Halogen Exchange

| Reagent | Typical Conditions | Substrate Scope | Resulting Intermediate |

|---|---|---|---|

| i-PrMgCl | THF, -20 °C to 25 °C | Aryl Bromides/Iodides | Ar-MgCl |

| i-PrMgBr | THF, -20 °C to 25 °C | Aryl Bromides/Iodides | Ar-MgBr |

| i-PrMgCl·LiCl | THF, -10 °C to 25 °C | Aryl Bromides/Iodides (enhanced reactivity) | Ar-MgCl |

This table illustrates common conditions for magnesium-halogen exchange, a method known for its functional group tolerance. uchicago.eduwikipedia.orguni-bielefeld.delibretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, SNAr reactions are generally feasible only on electron-deficient aromatic rings. nih.govyoutube.com The canonical SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. youtube.commedchemexpress.com

For this mechanism to be effective, strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) must be present on the ring, positioned ortho or para to the leaving group, to stabilize the negative charge of the intermediate. youtube.commedchemexpress.comnih.gov In this compound, there are no such strong activating groups. The halogens themselves are deactivating, and the cyclopropyl group is weakly electron-donating. Therefore, the SNAr pathway is highly unfavorable under standard conditions.

An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. medchemexpress.com This mechanism requires a very strong base, such as sodium amide (NaNH₂), and a hydrogen atom ortho to the leaving group. For this compound, a strong base could potentially eliminate HBr (using the hydrogen at C-3) or HCl (using the hydrogen at C-3) to form a single benzyne intermediate (4-cyclopropyl-benzyne). Subsequent nucleophilic attack on this benzyne would lead to a mixture of two isomeric products.

Radical Reactions and Associated Mechanisms

Radical reactions involving aryl halides can be initiated thermally or photochemically. The carbon-halogen bond can undergo homolytic cleavage to produce an aryl radical. The C-Br bond (dissociation energy ~336 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol), meaning that radical formation would occur preferentially at the C-Br position. Photochemical irradiation of dihalobenzenes can lead to selective cleavage of the heavier halogen. rsc.org

Once formed, the 2-chloro-4-cyclopropylphenyl radical can participate in several processes:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule to yield 1-chloro-3-cyclopropylbenzene. libretexts.org

Radical Substitution (SRN1): This is a chain reaction mechanism involving a radical anion intermediate. While possible, it often requires specific initiators like solvated electrons or photostimulation. Studies on dihalobenzene radical cations have shown they can undergo nucleophilic substitution, with 1,2-isomers often being the most reactive. nih.gov

Radical Ring-Opening/Cyclization: The presence of the cyclopropyl group introduces another potential reaction pathway. Cyclopropane (B1198618) derivatives are known to undergo ring-opening reactions when a radical is formed on an adjacent carbon, driven by the release of ring strain. beilstein-journals.org An aryl radical adjacent to the cyclopropyl ring could potentially trigger a rearrangement or cyclization process, though this is highly dependent on reaction conditions.

Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key advantage when working with polyhalogenated substrates like this compound is the ability to achieve selective functionalization. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step to the Pd(0) catalyst, these reactions can be performed selectively at the bromine-substituted position. This allows the chlorine to serve as a handle for a subsequent, second coupling reaction under more forcing conditions if desired.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: The reaction of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids.

Heck-Mizoroki Reaction: The coupling of the aryl bromide with an alkene, catalyzed by palladium in the presence of a base. This reaction forms a new C-C bond at the alkene position with a typical preference for trans stereochemistry in the product.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between the aryl bromide and a terminal alkyne to form an arylalkyne. The reaction is valued for its direct formation of C(sp²)-C(sp) bonds under generally mild conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has enabled the coupling of a vast range of amine and aryl halide partners.

Table 3: Overview of Selective Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 2-Chloro-4-cyclopropyl-1-aryl/vinyl-benzene |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Substituted Styrene (B11656) Derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 2-Chloro-4-cyclopropyl-1-(alkynyl)benzene |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP, XantPhos | NaOt-Bu, K₃PO₄ | N-(2-Chloro-4-cyclopropylphenyl)amine |

This table summarizes expected outcomes for standard palladium-catalyzed cross-coupling reactions on the this compound substrate, highlighting the selective reactivity of the C-Br bond.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. nih.gov This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. nih.gov

For this compound, a Suzuki-Miyaura reaction is expected to occur selectively at the more reactive C-Br bond. acs.org This allows for the synthesis of various 2-chloro-4-cyclopropyl-biphenyl derivatives. While specific studies on this exact substrate are not prevalent in peer-reviewed literature, conditions for similar bromo-chloro aromatic compounds are well-established. researchgate.net A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, combined with a phosphine ligand and an aqueous base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as toluene (B28343) or dioxane.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Product | Catalyst System | Conditions | Yield |

| This compound | Phenylboronic acid | 2-Chloro-4-cyclopropyl-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water, 80°C | High (Est.)* |

*Note: Conditions and yield are representative, based on analogous transformations of similar bromo-chloroarene substrates, as specific literature data for this exact reaction is limited.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

In the case of this compound, the reaction selectively yields a 1-(alkynyl)-2-chloro-4-cyclopropylbenzene derivative due to the higher reactivity of the C-Br bond. The choice of palladium catalyst, ligand, and base can be tailored to optimize the reaction for various terminal alkynes, including both alkyl- and aryl-substituted variants.

Table 2: Representative Sonogashira Coupling Reaction

| Substrate | Coupling Partner | Product | Catalyst System | Conditions | Yield |

| This compound | Phenylacetylene | 1-Chloro-2-cyclopropyl-4-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 65°C | High (Est.)* |

*Note: Conditions and yield are representative, based on standard Sonogashira protocols for aryl bromides, as specific literature data for this exact reaction is limited.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

For this compound, a Negishi coupling would be expected to proceed selectively at the C-Br position. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl₂.

Table 3: Representative Negishi Coupling Reaction

| Substrate | Coupling Partner | Product | Catalyst System | Conditions | Yield |

| This compound | Phenylzinc chloride | 2-Chloro-4-cyclopropyl-1,1'-biphenyl | Pd(PPh₃)₄ | THF, Reflux | Good-High (Est.)* |

*Note: Conditions and yield are representative, based on general Negishi coupling protocols, as specific literature data for this exact reaction is limited.

Stille Coupling with Organotin Reagents

The Stille coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. This reaction is highly versatile due to the stability and tolerance of organostannanes to many functional groups. A key drawback is the toxicity of the tin byproducts.

As with other palladium-catalyzed couplings, the Stille reaction with this compound would selectively functionalize the C-Br bond. This allows for the synthesis of complex molecules by coupling with various organotin reagents, including those bearing vinyl, aryl, or alkynyl groups.

Table 4: Representative Stille Coupling Reaction

| Substrate | Coupling Partner | Product | Catalyst System | Conditions | Yield |

| This compound | Tributyl(phenyl)stannane | 2-Chloro-4-cyclopropyl-1,1'-biphenyl | Pd(PPh₃)₄ | Toluene, 110°C | High (Est.)* |

*Note: Conditions and yield are representative, based on standard Stille coupling protocols for aryl bromides, as specific literature data for this exact reaction is limited. nih.gov

Heck Reactions with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes, typically with high trans selectivity.

The reaction of this compound with an alkene, such as styrene or an acrylate, would occur at the C-Br bond to yield a 2-chloro-4-cyclopropyl-substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 5: Representative Heck Reaction

| Substrate | Coupling Partner | Product | Catalyst System | Conditions | Yield |

| This compound | Styrene | (E)-1-(2-Chloro-4-cyclopropylstyryl)benzene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile (B52724), 80°C | Good (Est.)* |

*Note: Conditions and yield are representative, based on general Heck reaction protocols for aryl bromides, as specific literature data for this exact reaction is limited.

Theoretical and Computational Studies on 1 Bromo 2 Chloro 4 Cyclopropylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

There are no specific research articles detailing quantum chemical calculations, such as Hartree-Fock (HF) or post-Hartree-Fock methods, performed to analyze the electronic structure of 1-bromo-2-chloro-4-cyclopropylbenzene. Such studies would be invaluable for understanding the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule. This information is fundamental to predicting the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Detailed mechanistic studies using Density Functional Theory (DFT) for reactions involving this compound have not been reported. DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For a molecule with multiple reactive sites, such as the bromo, chloro, and cyclopropyl (B3062369) substituents on the benzene (B151609) ring, DFT calculations could elucidate the regioselectivity and stereoselectivity of various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or reactions involving the cyclopropyl group.

Molecular Modeling and Conformation Analysis

While basic 2D and 3D structural representations are available, in-depth molecular modeling and conformational analysis of this compound are not described in the current body of scientific literature. uni.lu A thorough conformational analysis would involve identifying the most stable conformations of the molecule, particularly concerning the orientation of the cyclopropyl group relative to the benzene ring. This analysis, often performed using molecular mechanics or higher-level computational methods, is essential for understanding steric effects and how the molecule might interact with other chemical species, such as enzyme active sites or catalysts.

Prediction of Reactivity and Selectivity in Organic Reactions

Without the foundational data from quantum chemical calculations and DFT studies, any predictions of reactivity and selectivity for this compound in organic reactions would be purely conjectural. The interplay of the electronic effects of the bromine and chlorine atoms (inductive withdrawal versus resonance) and the steric and electronic properties of the cyclopropyl group would govern the molecule's behavior in chemical reactions. Computational predictions of parameters like electrostatic potential maps and Fukui functions would be necessary to forecast the most likely sites for electrophilic and nucleophilic attack, as well as the outcomes of pericyclic reactions.

Analytical Methodologies for the Characterization and Purity Assessment of 1 Bromo 2 Chloro 4 Cyclopropylbenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-bromo-2-chloro-4-cyclopropylbenzene, providing insights into its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group are expected to appear as a complex multiplet in the upfield region, typically between 0.5 and 1.5 ppm. The protons on the benzene (B151609) ring will resonate in the downfield aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the substitution pattern of the bromine, chlorine, and cyclopropyl groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the cyclopropyl ring will appear in the upfield region, while the aromatic carbons will be observed in the downfield region. The carbon atoms directly bonded to the bromine and chlorine atoms will experience a significant downfield shift due to the deshielding effect of the halogens. For a related compound, 1-bromo-4-cyclopropylbenzene, ¹³C NMR spectral data has been reported. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclopropyl CH | 1.5 - 2.0 (m) | 15 - 25 |

| Cyclopropyl CH₂ | 0.6 - 1.2 (m) | 5 - 15 |

| Aromatic CH | 7.0 - 7.6 (m) | 125 - 135 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-Cyclopropyl | - | 140 - 150 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. This pattern is a definitive signature for compounds containing these halogens.

Electron ionization (EI) is a common method used for the analysis of such compounds. nist.govresearchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms (as X• or HX) and cleavage of the cyclopropyl ring. researchgate.net Predicted collision cross-section data for various adducts of this compound are available and can aid in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.95706 | 136.4 |

| [M+Na]⁺ | 252.93900 | 151.4 |

| [M-H]⁻ | 228.94250 | 146.6 |

| [M+NH₄]⁺ | 247.98360 | 154.8 |

| [M+K]⁺ | 268.91294 | 138.6 |

| m/z: mass-to-charge ratio, CCS: Collision Cross Section |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations of the aromatic and cyclopropyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H bending vibrations. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. For the related compound 1-bromo-2-chloroethane, the fingerprint region between 1500 and 400 cm⁻¹ is considered crucial for identification. docbrown.info

Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the benzene ring and the cyclopropyl group, which may be weak or absent in the IR spectrum.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Cyclopropyl C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

| Note: These are expected ranges and can be influenced by the specific substitution pattern and molecular environment. |

Chromatographic Separation and Purification Techniques

Chromatographic techniques are paramount for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a highly effective method for assessing the purity of the volatile compound this compound. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving good separation of the target compound from any impurities.

The retention time of this compound is a characteristic parameter under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). By integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the identification of any co-eluting impurities. For structurally similar bromo-chloro compounds, GC is utilized to ensure high purity, often exceeding 97.0%.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and quantitative analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a commonly employed method for such compounds. sielc.com

The retention of this compound in the column is influenced by the composition of the mobile phase. By adjusting the solvent gradient, optimal separation from byproducts and starting materials can be achieved. A UV detector is typically used for detection, as the aromatic ring of the compound absorbs UV light. The area of the HPLC peak is directly proportional to the concentration of the compound, allowing for accurate quantification when calibrated with a standard of known concentration. For related compounds, HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com

Advanced Column Chromatography Protocols

There are no specific, published advanced column chromatography protocols for the separation and purification of this compound. While techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of structurally similar aromatic compounds, the specific conditions—including stationary phase, mobile phase composition, flow rate, and detection method—have not been documented for this particular molecule.

For related compounds, general methodologies have been noted. For instance, the purity of some bromo-chloro compounds is often assessed using HPLC or GC. uni.lu Flash column chromatography, a standard purification technique, has been employed for compounds like 1-bromo-4-(3-chloropropyl)benzene, typically using silica (B1680970) gel as the stationary phase. However, without experimental data for this compound, any representation of a specific protocol would be speculative.

Table 1: Hypothetical Data Table for Advanced Column Chromatography of this compound

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Data not available | Data not available |

| Mobile Phase/Carrier Gas | Data not available | Data not available |

| Flow Rate | Data not available | Data not available |

| Temperature | Data not available | Data not available |

| Detection Method | Data not available | Data not available |

| Retention Time | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

X-ray Crystallography for Solid-State Structure Determination

Similarly, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial data, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Crystallographic data is available for other complex halogenated aromatic molecules, which underscores the type of information that would be expected from an X-ray analysis of the title compound. nih.gov However, due to the lack of experimental studies on this compound itself, no definitive crystallographic data can be presented.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Applications of 1 Bromo 2 Chloro 4 Cyclopropylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

1-Bromo-2-chloro-4-cyclopropylbenzene serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The differential reactivity of the bromine and chlorine atoms, coupled with the electronic and steric influence of the cyclopropyl (B3062369) group, enables selective functionalization through various cross-coupling and substitution reactions.

The presence of the bromine atom allows for facile participation in reactions such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of larger, more complex molecular frameworks. The chlorine atom, being less reactive, can be retained for subsequent transformations or can be substituted under more forcing conditions. This differential reactivity is a key advantage in multi-step syntheses.

A related compound, 1-bromo-2-chloro-4-fluorobenzene, has been utilized as a key building block in the synthesis of Brilanestrant, a selective estrogen receptor degrader for breast cancer treatment, and in the preparation of biphenyl (B1667301) catalysts for peptide synthesis. ossila.com This highlights the potential of analogous halophenyl structures like this compound in the development of pharmaceutically active compounds and novel catalysts. Furthermore, patents have detailed the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) as a critical intermediate for the antidiabetic drug dapagliflozin, showcasing the utility of bromochlorobenzene scaffolds in medicinal chemistry. google.comgoogle.com

The cyclopropyl group itself can influence the reactivity and properties of the molecule. It is known to be a good π-electron donor and can participate in conjugation with the aromatic ring, which can affect the electronic properties of the resulting molecules. nih.gov This property is particularly relevant in the design of molecules with specific electronic or photophysical characteristics.

Precursor in the Synthesis of Optoelectronic Materials

While direct applications of this compound in optoelectronic materials are not extensively documented in publicly available literature, its structural features suggest significant potential in this area. The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on molecules with tailored electronic properties. researchgate.netgoogle.comresearchgate.netnih.govrsc.org

The cyclopropyl group's ability to engage in conjugation can influence the HOMO-LUMO energy gap of derived molecules, a critical parameter for tuning the emission color and efficiency of OLEDs. researchgate.net By incorporating the this compound unit into larger conjugated systems, it is conceivable to create novel materials for use as emitters, hosts, or charge-transporting layers in such devices.

The bromo and chloro substituents provide synthetic handles for introducing a variety of other functional groups through cross-coupling reactions, allowing for the construction of complex, multi-component systems with specific optoelectronic functions. For instance, the bromine atom can be readily converted to a boronic ester, which can then be used in Suzuki coupling reactions to build up larger conjugated structures common in organic electronics.

Building Block for Advanced Polymeric Materials

The bifunctional nature of this compound, with its two reactive halogen atoms, makes it a potential monomer for the synthesis of advanced polymeric materials. Conductive polymers, for example, are a class of materials with a wide range of applications, from electronics to biomedical devices. researchgate.netekb.egresearchgate.net

Polymerization of monomers like this compound, potentially through dehalogenative coupling reactions, could lead to novel polymers with unique properties conferred by the cyclopropyl group. The cyclopropyl moiety can impact the polymer's solubility, processability, and solid-state packing, all of which are crucial for the performance of the final material.

For example, polymers derived from this monomer could be explored for their potential as dielectric materials, given the insulating nature of the cyclopropyl group when not in conjugation, or as components in stimuli-responsive materials. The synthesis of soluble polymers for use as targetable drug carriers is another area where derivatives of this compound could find application. google.com

Utility in the Development of Fine Chemicals and Agrochemical Intermediates

The structural motifs present in this compound are found in a number of biologically active compounds, particularly in the agrochemical sector. Cyclopropyl-containing compounds have been investigated for their herbicidal and fungicidal properties.

Research has shown that derivatives of cyclopropylbenzene (B146485) can exhibit significant herbicidal activity. For instance, certain 2-cyanoacrylate compounds, which can be synthesized from cyclopropylbenzene precursors, have demonstrated high inhibition rates against various weeds. The presence of halogen substituents on the aromatic ring is often a key feature in enhancing the biological activity of these compounds.

Similarly, in the realm of fungicides, cyclopropyl-containing triazole derivatives have shown promise. The unique electronic and steric properties of the cyclopropyl group can contribute to the binding affinity of these molecules to their biological targets. Therefore, this compound represents a valuable starting material for the synthesis of new and effective agrochemicals.

The compound's utility also extends to the synthesis of other fine chemicals. The reactive halogen atoms allow for its incorporation into a wide array of molecular structures, making it a versatile building block for the chemical industry.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The current synthesis of polysubstituted benzenes often relies on traditional methods that can generate significant waste and utilize hazardous reagents. scranton.edu A key challenge and a significant area for future research is the development of greener and more sustainable synthetic pathways to 1-bromo-2-chloro-4-cyclopropylbenzene.

One promising avenue is the application of the twelve principles of green chemistry, which emphasize waste prevention, atom economy, and the use of renewable feedstocks and safer chemicals. numberanalytics.comindianchemicalsociety.com For instance, research into catalytic methods that replace stoichiometric reagents can significantly reduce waste and improve efficiency. numberanalytics.com The use of water as a solvent and the development of solvent-free reaction conditions are also critical areas of investigation to minimize environmental impact. indianchemicalsociety.comchemistryviews.org

Furthermore, the exploration of bio-based starting materials as alternatives to petroleum-derived feedstocks is a long-term goal for the sustainable production of aromatic compounds. rsc.org Biocatalysis, leveraging the high selectivity and efficiency of enzymes, offers a powerful tool for developing environmentally benign synthetic processes. acs.orgnih.govtudelft.nl Although still in its early stages for complex substituted benzenes, the potential of engineered enzymes to perform specific transformations under mild conditions could revolutionize the synthesis of compounds like this compound.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Petroleum-based | Biomass-derived, renewable |

| Reagents | Stoichiometric, often hazardous | Catalytic, safer alternatives |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |

| Waste Generation | High | Minimized (high atom economy) |

| Energy Consumption | Often high temperature/pressure | Milder reaction conditions |

Exploration of Novel Reactivity Patterns

The unique substitution pattern of this compound, featuring two different halogens and a strained cyclopropyl (B3062369) ring, presents a rich landscape for exploring novel reactivity. Future research will likely focus on selectively functionalizing the C-Br and C-Cl bonds, as well as activating the C-H bonds of the aromatic ring and the cyclopropyl group.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and further exploration of their application to this substrate is warranted. youtube.comyoutube.comyoutube.com While Suzuki-Miyaura couplings of cyclopropyl organoboron reagents with aryl chlorides are known, developing conditions that allow for selective coupling at either the bromo or chloro position of this compound would be a significant advancement. organic-chemistry.org This would provide a powerful strategy for the stepwise introduction of different substituents.

C-H activation is another frontier in organic synthesis that holds immense potential for this molecule. youtube.comyoutube.comyoutube.com The development of catalysts that can selectively functionalize the aromatic C-H bonds or even the C-H bonds of the cyclopropyl group would open up new avenues for creating complex derivatives from this relatively simple starting material. nih.gov Photocatalysis, using visible light to drive chemical reactions, offers a mild and powerful approach to forge new bonds and could be applied to generate novel reactivity patterns for this compound. thieme-connect.comacs.orgchemrxiv.orgacs.org

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Potential Application | Desired Outcome |

| Selective Cross-Coupling | Sequential functionalization | Introduction of different groups at the bromo and chloro positions |

| Aromatic C-H Activation | Direct functionalization of the benzene (B151609) ring | Formation of new C-C or C-heteroatom bonds without pre-functionalization |

| Cyclopropyl C-H Activation | Modification of the cyclopropyl moiety | Synthesis of novel cyclopropyl-substituted derivatives |

| Photoredox Catalysis | Radical-based transformations | Access to unique reactivity pathways under mild conditions |

Asymmetric Synthesis Involving the Cyclopropyl Group

The cyclopropyl group is a key structural motif in many biologically active molecules, and the ability to control its stereochemistry is often crucial for therapeutic efficacy. A significant challenge and area for future research is the development of asymmetric synthetic methods that involve the cyclopropyl group of this compound or its derivatives.

One approach could involve the enantioselective C-H activation of a prochiral precursor to introduce the cyclopropyl group asymmetrically. nih.gov Another strategy could focus on the asymmetric opening of the cyclopropyl ring to generate chiral products with defined stereochemistry. Furthermore, the development of chiral catalysts that can differentiate between the enantiotopic faces of the cyclopropyl ring during a reaction would be a major breakthrough.

Research into the asymmetric synthesis of cyclopropanes from various precursors using chiral catalysts has demonstrated the feasibility of creating stereodefined cyclopropyl-containing molecules. nih.govrsc.org Applying these principles to the synthesis of chiral derivatives of this compound could lead to the discovery of new compounds with interesting biological properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. thieme-connect.com Future research will undoubtedly focus on integrating the synthesis of this compound and its derivatives into flow chemistry platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. thieme-connect.com The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. thieme-connect.com

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, have the potential to accelerate the discovery and optimization of new reactions and molecules. chemistryviews.org By integrating the synthesis of this compound into such platforms, researchers could rapidly screen a wide range of reaction conditions and coupling partners, significantly speeding up the development of new synthetic methodologies and the discovery of novel compounds.

Q & A

Q. What are the key synthetic routes for preparing 1-Bromo-2-chloro-4-cyclopropylbenzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Cyclopropane introduction : Cyclopropylation via [2+1] cycloaddition using a transition metal catalyst (e.g., palladium) or via alkylation with cyclopropyl Grignard reagents.

Halogenation : Electrophilic bromination/chlorination at specific positions using directing groups (e.g., meta-directing cyclopropyl group).

Purification : Column chromatography or crystallization to isolate the product.

Challenges include regioselectivity control due to steric hindrance from the cyclopropyl group and competing halogenation pathways .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–2.0 ppm). Aromatic protons split into specific patterns depending on substituent positions.

- ¹³C NMR : Cyclopropyl carbons resonate at δ 5–15 ppm; halogenated carbons show deshielding (δ 110–130 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) confirm the molecular formula (C₉H₇BrCl). Fragmentation patterns reveal halogen loss (Br: ~80 Da; Cl: ~35 Da).

- IR : C-Br and C-Cl stretches appear at 500–600 cm⁻¹ and 550–750 cm⁻¹, respectively.

Cross-validate with computational tools (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the cyclopropyl group while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cyclopropane formation efficiency.

- Solvent Effects : Use non-polar solvents (e.g., toluene) to reduce nucleophilic interference.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- In Situ Monitoring : Use TLC or GC-MS to track intermediate formation.

Steric hindrance from bromo/chloro substituents may require longer reaction times or excess reagents .

Q. How to resolve contradictions in NMR data arising from substituent proximity and coupling effects?

- Methodological Answer :

- 2D NMR : Employ COSY and NOESY to identify through-space couplings between cyclopropyl and aromatic protons.

- Variable Temperature NMR : Reduce signal overlap by analyzing at higher temperatures (e.g., 40°C).

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

Computational tools (e.g., ACD/Labs) can simulate spectra for comparison .

Q. What are the reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Bromine is more reactive than chlorine in Pd-catalyzed reactions. Use arylboronic acids to replace Br selectively.

- Buchwald-Hartwig Amination : Introduce amines at the bromine site under inert conditions.

- Reductive Dehalogenation : Use Zn/HOAc to remove halogens sequentially (Br first, then Cl).

Steric effects from the cyclopropyl group may slow down coupling efficiency; optimize ligand choice (e.g., XPhos) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with activated carbon and dispose as halogenated waste.

Refer to SDS guidelines for emergency response (e.g., eye wash protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.